N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3,3-dimethylbutanamide
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Description
“N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3,3-dimethylbutanamide” is a compound with the molecular formula C12H12N4OS . It has a molecular weight of 260.32 g/mol . The compound is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 3-mercapto-4-arylideneamino-1,2,4-triazoles with ethyl bromoacetate and/or phenacyl bromide in hot DMF and triethylamine . This results in stereochemically pure 7-acyl-6-aryl-6,7-dihydro-5H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .
Molecular Structure Analysis
The structure of this compound involves a six-membered dihydrothiadiazine ring fused with a triazole ring . The consecutive hydrogen atoms N(5)H-C(6)H-C(7)H in the 1,3,4-thiadiazinium ring are trans to each other .
Chemical Reactions Analysis
The reaction of 3-mercapto-4-arylideneamino-1,2,4-triazoles with ethyl bromoacetate and/or phenacyl bromide in hot DMF and triethylamine affords the stereochemically pure 7-acyl-6-aryl-6,7-dihydro-5H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The topological polar surface area is 85.1 Ų .
Future Directions
properties
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-11(2,3)7-8(16)12-9-13-14-10-15(9)5-4-6-17-10/h4-7H2,1-3H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAQLERBGSMINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NN=C2N1CCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3,3-dimethylbutanamide |
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